molecular formula C10H14O2 B2930307 4-Isopropoxy-3-methylphenol CAS No. 1216201-65-8

4-Isopropoxy-3-methylphenol

Cat. No.: B2930307
CAS No.: 1216201-65-8
M. Wt: 166.22
InChI Key: VPUSJXQFLISVBT-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methylphenol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where the hydroxyl group is substituted with an isopropoxy group at the fourth position and a methyl group at the third position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropoxy-3-methylphenol can be synthesized through a multi-step process starting from p-methyl phenol. The preparation involves the following steps:

    Hydroxyl Protection: The hydroxyl group of p-methyl phenol is protected to prevent unwanted reactions.

    Bromine Substitution: The protected compound undergoes bromination to introduce a bromine atom.

    Etherification: The brominated compound is then subjected to etherification using isopropyl alcohol to introduce the isopropoxy group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the selectivity of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropoxy-3-methylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-isopropoxy-3-methylphenol involves its interaction with cellular components. It is believed to disrupt cellular redox homeostasis by functioning as a redox cycler, which can lead to the inhibition of microbial growth. The compound may also interact with cellular ion channels and enzymes involved in xenobiotic detoxification .

Comparison with Similar Compounds

  • Thymol (2-isopropyl-5-methylphenol)
  • Carvacrol (5-isopropyl-2-methylphenol)
  • 4-Isopropyl-3-methylphenol

Comparison: 4-Isopropoxy-3-methylphenol is unique due to its isopropoxy group, which imparts different chemical and biological properties compared to its analogs. Thymol and carvacrol, for instance, have isopropyl groups at different positions, leading to variations in their antimicrobial activities and applications .

Properties

IUPAC Name

3-methyl-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUSJXQFLISVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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